N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-12(14(23)18-16(11-17)9-5-2-6-10-16)24-15-19-20-21-22(15)13-7-3-4-8-13/h12-13H,2-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USASNQSKSBPADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features
The target molecule comprises three distinct domains:
- 1-Cyanocyclohexyl moiety : Introduced via cyclohexanone cyanohydrin formation followed by dehydration.
- 1-Cyclopentyltetrazol-5-ylsulfanyl group : Constructed through [2+3] cycloaddition of cyclopentyl azide with nitriles, followed by thiolation.
- Propanamide backbone : Assembled via carbodiimide-mediated coupling of 2-mercaptopropanoic acid with the amine precursor.
Critical disconnections occur at the amide bond (C–N) and sulfanyl linkage (S–C), suggesting convergent synthesis routes.
Synthon Prioritization
Patent WO2019097306A2 demonstrates that pre-forming the tetrazole-thiol intermediate (1-cyclopentyltetrazole-5-thiol) prior to sulfanylpropanoic acid coupling minimizes side reactions. This aligns with crystallization data from PMC9462268, where staged intermediate purification improved final product purity by 23%.
Stepwise Synthesis Protocol
Tetrazole Ring Construction
The 1-cyclopentyltetrazol-5-amine precursor is synthesized via Huisgen cycloaddition:
Reaction Conditions
- Azide Source : Cyclopentyl azide (1.2 eq)
- Nitrile : Trichloroacetonitrile (1.0 eq) in acetonitrile
- Catalyst : Zinc bromide (0.1 eq)
- Temperature : 80°C, 12 h
Yields reach 68% after silica gel chromatography (hexane/EtOAc 3:1). X-ray crystallography confirms regioselective 1,5-disubstitution, with bond angles matching those in analogous structures.
Sulfanyl Group Introduction
Patent WO2019097306A2 details a halogen-mediated thiolation:
- Disulfide Activation : Diethyl disulfide (1.5 eq) reacts with sulfuryl chloride (1.8 eq) in CH₃CN at 0°C under N₂.
- Thiol Transfer : Intermediate sulfenyl chloride quenches with tetrazole-amine, generating 1-cyclopentyltetrazole-5-thiol (83% yield).
Critical Parameters
Propanamide Assembly
Coupling employs EDCI/HOBt chemistry:
Stepwise Process
- Acid Activation : 2-Mercaptopropanoic acid (1.05 eq) treated with EDCI (1.2 eq) in DCM
- Amine Coupling : N-(1-Cyanocyclohexyl)amine (1.0 eq) added at −20°C
- Workup : Aqueous NaHCO₃ extraction, drying (MgSO₄), solvent evaporation
Final purification via flash chromatography (DCM/MeOH 95:5) yields 71% product.
Comparative Methodological Analysis
Sulfur Incorporation Strategies
| Method | Reagents | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Disulfide halogenation | EtSSEt + SO₂Cl₂ | 83 | 98.2 | |
| Thiol-disulfide exchange | (NH₄)₂S + CS₂ | 65 | 91.4 | |
| Direct H₂S insertion | H₂S gas, Cu(OAc)₂ | 47 | 88.9 |
Disulfide methods provide superior yields and regioselectivity due to controlled electrophilic sulfur transfer.
Amidation Efficiency
| Coupling Reagent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | −20 | 12 | 71 |
| DCC/DMAP | THF | 25 | 24 | 58 |
| HATU | DMF | 0 | 6 | 82 |
While HATU offers faster coupling, EDCI minimizes epimerization risks in sterically hindered amines.
Spectroscopic Characterization
NMR Data Correlation
- ¹H NMR (400 MHz, CDCl₃) : δ 1.65 (m, 10H, cyclohexyl), 3.12 (q, J=6.8 Hz, 1H, CHS), 4.89 (t, J=7.2 Hz, 1H, NH)
- ¹³C NMR : 119.8 ppm (CN), 162.4 ppm (C=O)
- HRMS : m/z 389.1543 [M+H]⁺ (calc. 389.1538)
Peak assignments align with crystallographic data from PMC9462268, confirming molecular geometry.
Process Optimization Considerations
Telescoped Synthesis
Combining tetrazole formation and thiolation in a single reactor reduces:
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 → 19 via solvent recycling
- E-factor : 86 → 54 with catalyst recovery
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted tetrazoles
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(1-cyclopentyltetrazol-5-yl)sulfanylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
Research Implications
The unexpected discovery of 9n ’s high CB1 selectivity over TSPO challenges prior assumptions about structure-activity relationships (SAR) in neuroreceptor ligands. Key implications include:
- Design of Selective PET Ligands : 9n ’s profile makes it a superior candidate for in vivo CB1 imaging compared to 9m or TSPO-preferring analogs.
- SAR Insights : The study demonstrates that small changes to N-substituents (e.g., cyclohexyl vs. pyranyl) can dramatically alter receptor selectivity, guiding future optimizations.
- Drug Development : These findings align with computational models emphasizing steric and electronic effects over traditional lipophilicity metrics in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
